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Compound of Interest

(3-(Butylcarbamoyl)-4-
Compound Name:
fluorophenyl)boronic acid

cat. No.: B1520069

An In-Depth Technical Guide to (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid for
Advanced Research

Abstract

This technical guide provides a comprehensive overview of (3-(Butylcarbamoyl)-4-
fluorophenyl)boronic acid, a key building block for researchers in drug discovery and organic
synthesis. From fundamental physicochemical properties to detailed synthetic protocols and
advanced applications, this document serves as a senior-level resource. We will explore the
causality behind experimental choices, discuss robust characterization methodologies, and
contextualize the molecule's utility within modern medicinal chemistry. This guide is designed to
empower researchers to leverage the unique chemical attributes of this reagent with
confidence and scientific rigor.

Core Molecular Identity and Physicochemical
Properties

(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is a substituted arylboronic acid. Its
structure is characterized by a phenyl ring functionalized with a boronic acid group, a fluorine
atom, and an N-butylcarboxamide group. This specific arrangement of functional groups
imparts a unique combination of reactivity, solubility, and potential for intermolecular
interactions, making it a valuable intermediate in the synthesis of complex organic molecules.
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The boronic acid moiety is a versatile functional group, renowned for its role in palladium-
catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), its ability to form reversible
covalent bonds with diols (critical for sensing applications), and its function as a serine
protease inhibitor mimic.[1][2][3] The fluorine atom and the N-butylcarbamoyl group are crucial
for modulating the electronic properties of the phenyl ring and the overall pharmacokinetic
profile of derivative compounds, including lipophilicity, metabolic stability, and target-binding
interactions.

Key Physicochemical Data

The fundamental properties of (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid are
summarized below. This data is essential for reaction planning, dosage calculations, and
analytical method development.

Property Value Source

Molecular Formula C11H1sBFNOs [4]

Molecular Weight 239.05 g/mol [4]

CAS Number 874219-23-5 [4]

Appearance White to off-white powder Generic observation

CCCCNC(=0)C1=C(F)C=CC(

SMILES [4]
=C1)B(0)O
N 2-8°C, Sealed in dry, inert
Storage Conditions [4]
atmosphere

Synthesis and Purification Protocol

The synthesis of substituted arylboronic acids typically involves the borylation of an
organometallic intermediate derived from a corresponding aryl halide. The following protocol
describes a robust and widely applicable method for the synthesis of (3-(Butylcarbamoyl)-4-
fluorophenyl)boronic acid, adapted from established procedures for similar compounds.[5]

The strategic choice of starting material, 5-bromo-2-fluoro-N-butylbenzamide, is critical. The
bromine atom provides a specific site for metal-halogen exchange, a highly efficient method for
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generating the required aryllithium intermediate. The amide and fluoro groups remain intact
under the cryogenic reaction conditions.

Experimental Workflow: Synthesis
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Step 1: Reaction Setup
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Y
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Step 4: Hydroly‘ ;is and Work-up
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Y
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Step 5: P‘?rification
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Y
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;

Yields final product:
(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid

Click to download full resolution via product page

Caption: Synthetic workflow for (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1520069?utm_src=pdf-body-img
https://www.benchchem.com/product/b1520069?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1520069?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Detailed Step-by-Step Methodology

e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and argon inlet, dissolve 5-bromo-2-fluoro-N-butylbenzamide (1.0 eq) in
anhydrous tetrahydrofuran (THF, ~0.2 M).

o Expertise & Experience: Anhydrous conditions are paramount. Any trace of water will
guench the highly basic organolithium reagent, drastically reducing the yield. Flame-drying
the glassware and using a dry solvent under an inert atmosphere (Argon or Nitrogen) are
non-negotiable for success.

e Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium
(n-BuLi, ~1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal
temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

o Causality: The bromine-lithium exchange is rapid at this low temperature. Maintaining -78
°C prevents side reactions, such as the deprotonation of other sites on the molecule or
reaction with the THF solvent.

o Borylation: To the aryllithium species, add trimethyl borate (B(OMe)s, 1.2 eq) dropwise, again
maintaining the temperature at -78 °C. After the addition is complete, allow the reaction to
stir at -78 °C for an additional 2 hours.

o Warm-up: Remove the cooling bath and allow the reaction mixture to warm to room
temperature. Let it stir overnight.

o Causality: This gradual warm-up ensures the complete formation of the boronate ester
intermediate.

e Hydrolysis (Work-up): Cool the flask in an ice bath and carefully quench the reaction by
adding 2 M aqueous HCI until the pH is acidic (~pH 2). Stir vigorously for 1 hour.

o Trustworthiness: The acidic hydrolysis converts the boronate ester intermediate into the
desired boronic acid. This step is a self-validating system; the product will precipitate or
partition into the organic layer upon successful hydrolysis.
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o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Combine the organic layers.

e Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous
sodium sulfate (Na2S0a), filter, and concentrate under reduced pressure.

 Purification: The crude solid can be purified by recrystallization (e.g., from an ethyl
acetate/hexane solvent system) or by flash column chromatography on silica gel to yield the
pure (3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stability of the
synthesized compound. Arylboronic acids have specific analytical behaviors that must be
understood for accurate interpretation.
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Technique Expected Results & Expert Insights

Expect characteristic aromatic proton signals
(doublets, triplets) with coupling constants
indicative of their substitution pattern. The N-H
1H NMR proton of the amide will appear as a triplet, and
the butyl chain will show distinct aliphatic
signals. The boronic acid protons (-B(OH)z) can

be broad and may exchange with D20.

A single resonance, likely a multiplet due to
coupling with adjacent aromatic protons,

confirms the presence and environment of the

9F NMR ) o ] N
fluorine atom. This is a highly sensitive and
unambiguous method for fluorine-containing
compounds.
A broad singlet is expected in the range of o 28-
34 ppm, characteristic of a trigonal planar (sp?
1B NMR pp g p (sp?)

boronic acid. This technique is definitive for

confirming the boron center's chemical state.

Electrospray lonization Mass Spectrometry
(ESI-MS) is a powerful tool for confirming the
molecular weight.[6] In negative ion mode, the

LC-MS (ESI) [M-H]~ ion should be observed. It is common for
boronic acids to form adducts or dehydrate to
form boroxines (cyclic trimers), which may also
be detected.[7]

Purity is best assessed using Reverse-Phase

High-Performance Liquid Chromatography (RP-
HPLC HPLC) with a UV detector. A gradient method

(e.g., water/acetonitrile with 0.1% TFA) will

provide a quantitative measure of purity.

Applications in Drug Discovery and Medicinal
Chemistry
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(3-(Butylcarbamoyl)-4-fluorophenyl)boronic acid is not an end-product but a strategic
intermediate. Its value lies in its utility as a scaffold for building more complex drug candidates.
The convergence of its functional groups makes it suitable for targeting a variety of biological
systems.

Role as a Suzuki-Miyaura Cross-Coupling Partner

The primary application of this molecule is in Suzuki-Miyaura cross-coupling reactions. This
Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon
bonds.

ﬁ3-(ButyIcarbamoyl)-4-fIuorophenyl)boronic acitﬂ ﬂryl/Heteroaryl Halide\

k C11H1sBFNO3 j k R-X (X = Br, I, OTf) j

Pd Catalyst
(e.g., Pd(PPhs)a4)
+ Base (e.g., K2CO3)

C-C Bond Formation

( Biaryl Product \

kDrug Candidate Precursod

Click to download full resolution via product page
Caption: Role in Suzuki-Miyaura cross-coupling reactions.

o Authoritative Grounding: The Suzuki-Miyaura reaction enables the efficient connection of the
(3-(Butylcarbamoyl)-4-fluorophenyl) moiety to other complex fragments (R-X), such as
heterocycles, which are common features in modern pharmaceuticals.[1] The reaction is
highly tolerant of various functional groups, making it ideal for late-stage diversification in a
drug discovery program.

Significance of Component Functional Groups
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» Boronic Acid: Beyond coupling, the boronic acid itself can be the active pharmacophore. It is
known to act as a transition-state mimic, reversibly inhibiting serine proteases. Several FDA-
approved drugs, such as Bortezomib (Velcade®) and Vaborbactam, contain a boronic acid
warhead.[2][8]

e N-Butylcarbamoyl Group: This group provides a hydrogen bond donor (N-H) and acceptor
(C=0), which can be critical for binding to protein targets. The butyl chain increases
lipophilicity, which can enhance membrane permeability and influence the pharmacokinetic
profile of a potential drug.

e Fluorine Atom: The strategic placement of a fluorine atom is a common tactic in medicinal
chemistry. It can block metabolic oxidation at that position, increase binding affinity through
favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[9]

Handling, Storage, and Safety

» Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal
protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid
generating dust.

o Storage: As recommended, store at 2-8°C under an inert atmosphere.[4] Boronic acids are
prone to dehydration to form cyclic boroxine anhydrides.[7] While this process is often
reversible upon exposure to water, it can complicate stoichiometry. Storing the compound in
a desiccator or glovebox is best practice for maintaining its integrity.

o Safety: While specific toxicity data is limited, compounds of this class should be treated as
potentially harmful. Avoid ingestion, inhalation, and contact with skin and eyes. Refer to the
Safety Data Sheet (SDS) from the supplier for detailed information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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